molecular formula C42H56N6O8S3 B12318086 Biotin-PEG3-SS-DBCO

Biotin-PEG3-SS-DBCO

Cat. No.: B12318086
M. Wt: 869.1 g/mol
InChI Key: ZJVGOGQIAYMKAS-UHFFFAOYSA-N
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Description

Contextualization of Bioconjugation Reagents in Contemporary Academic Research

Bioconjugation, the chemical process of linking molecules, at least one of which is of biological origin, has become an indispensable technique in modern academic research targetmol.combiorbyt.com. This field has evolved significantly from early methods of simple dye labeling to sophisticated strategies enabling the creation of complex biomolecular constructs with tailored functionalities targetmol.comsmolecule.com. Bioconjugation reagents are critical for diverse applications, including the development of advanced diagnostics, targeted therapeutics, sophisticated biosensors, and novel research tools for probing biological processes targetmol.commedchemexpress.commedchemexpress.comnih.gov. The demand for precision in molecular manipulation has driven the development of highly specific and efficient bioconjugation chemistries, allowing researchers to create novel molecules with enhanced properties and functions biorbyt.commedchemexpress.comaxispharm.com. These advancements are pivotal in areas ranging from drug discovery and delivery to advanced imaging techniques and materials science medchemexpress.comnih.gov.

The Role of Bioorthogonal Chemistry in Molecular Innovation and Probe Design

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes broadpharm.comcymitquimica.cominterchim.fr. This paradigm shift has revolutionized molecular innovation by enabling the selective modification and study of biomolecules in their native environments cymitquimica.comglpbio.combroadpharm.com. Key bioorthogonal reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) and Staudinger ligation, are characterized by high yields, specificity, and biocompatibility, often proceeding under mild conditions broadpharm.cominterchim.frscbt.combioscience.co.uk. These reactions allow for the precise introduction of chemical probes, labels, or therapeutic agents into complex biological systems, facilitating real-time monitoring of cellular processes, target identification, and the development of advanced imaging agents and drug delivery systems medchemexpress.comcymitquimica.comglpbio.comcreative-biolabs.com. The design of bioorthogonal probes is crucial for achieving high-quality, reproducible biological data, enabling researchers to interrogate biological systems with unprecedented molecular detail interchim.fr.

Overview of Biotin-PEG3-SS-DBCO as a Multifunctional Chemical Tool

This compound is a highly versatile bioconjugation reagent that integrates multiple functionalities, making it a powerful tool in chemical biology biorbyt.comsmolecule.combroadpharm.com. Its structure comprises three key components:

Dibenzocyclooctyne (DBCO): This moiety is a strained alkyne that readily participates in copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-functionalized molecules smolecule.combroadpharm.comscbt.cominterchim.frinterchim.fr. SPAAC is highly efficient, biocompatible, and proceeds under mild conditions without the need for toxic metal catalysts, making it ideal for biological applications scbt.combioscience.co.ukinterchim.fr.

Disulfide Bond (SS): This cleavable linker is sensitive to reducing agents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) targetmol.combiorbyt.comsmolecule.combroadpharm.comamerigoscientific.com. The disulfide bond allows for the controlled release or detachment of the biotin (B1667282) moiety after its intended function, enabling further modifications or the recovery of the original biomolecule targetmol.comsmolecule.com.

Biotin: This vitamin moiety exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, serving as a robust tag for subsequent detection, purification, immobilization, or enrichment of the conjugated biomolecule biorbyt.comsmolecule.combroadpharm.com.

The combination of these functionalities allows this compound to bridge bioorthogonal chemistry with affinity-based capture, offering a sophisticated approach for labeling, tracking, and isolating biomolecules in complex biological environments.

Properties

Molecular Formula

C42H56N6O8S3

Molecular Weight

869.1 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)

InChI Key

ZJVGOGQIAYMKAS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Origin of Product

United States

Structural Design Principles and Chemical Reactivity of Biotin Peg3 Ss Dbco

Elucidation of the Dibenzocyclooctyne (DBCO) Moiety for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Dibenzocyclooctyne (DBCO) moiety is a cornerstone of modern bioconjugation strategies, particularly within the realm of "click chemistry." Its unique structure enables the highly specific and efficient formation of covalent bonds through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Principles of Copper-Free Click Chemistry and Biocompatibility in Aqueous Environments

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) represents a significant advancement in click chemistry by eliminating the need for exogenous metal catalysts, such as copper. Traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while efficient, pose challenges in biological settings due to the inherent toxicity of copper ions, which can lead to cellular damage and interference with native biological processes acs.orgnih.govresearchgate.net. SPAAC circumvents this issue by utilizing cyclooctynes with inherent ring strain, such as DBCO. This strain significantly lowers the activation energy required for the cycloaddition reaction with azides, allowing it to proceed efficiently under mild, physiological conditions acs.orginterchim.fralfa-chemistry.cominterchim.frrsc.orgpcbiochemres.comaxispharm.comnih.gov.

The absence of a metal catalyst makes SPAAC reactions inherently biocompatible and suitable for use in aqueous environments and living systems acs.orgresearchgate.netinterchim.fralfa-chemistry.compcbiochemres.comaxispharm.comnih.govbiochempeg.comnih.gov. DBCO reagents are generally stable and exhibit high specificity, reacting almost exclusively with azide-functionalized molecules without cross-reacting with common biomolecular functional groups like amines (-NH₂) or thiols (-SH) interchim.frinterchim.frchempep.com. This bioorthogonality ensures that the conjugation process does not disrupt the biological activity or integrity of the labeled molecules researchgate.netalfa-chemistry.comrsc.orgbaseclick.eu. While some cyclooctyne (B158145) reagents can have limited water solubility, the incorporation of hydrophilic spacers like PEG can significantly improve their solubility in aqueous buffers, further enhancing their utility in biological applications biochempeg.comchempep.com.

Reaction Kinetics and Efficiency in SPAAC with Azide-Functionalized Biomolecules

The SPAAC reaction, driven by the release of ring strain energy, is characterized by its rapid kinetics and high efficiency, particularly when employing highly strained cyclooctynes like DBCO. While generally slower than their copper-catalyzed counterparts (CuAAC), SPAAC reactions with DBCO are considerably faster than other metal-free bioorthogonal reactions acs.orgpnas.org. Studies have reported reaction rates for DBCO with benzyl (B1604629) azide (B81097) to be approximately 0.24 M⁻¹s⁻¹ nih.gov, and general ranges for DBCO derivatives with azides are cited as 0.1–1.0 M⁻¹s⁻¹ researchgate.net. For instance, a specific study demonstrated a labeling yield of approximately 80% within 120 minutes when conjugating a protein with a DBCO derivative acs.org. Other research indicates that DBCO reacts "instantly" with azides, showing much higher reaction rates than many other cyclooctynes lumiprobe.com. The efficiency and speed of SPAAC can be influenced by factors such as buffer composition, pH, and temperature rsc.org, and optimization of these parameters can further enhance reaction performance.

Table 1: Comparative Reaction Rates of DBCO in SPAAC

Azide TypeCyclooctyneRate Constant (M⁻¹s⁻¹)ReferenceNotes
Benzyl AzideDBCO0.24 nih.gov3.4 times faster than BCN with benzyl azide
Phenyl AzideDBCO0.033 nih.govReactivity order differs from benzyl azide
General AzidesDBCO0.1 – 1.0 researchgate.netTypical range for DBCO derivatives
General AzidesBCN0.07 nih.govSlower than DBCO with benzyl azide
General AzidesDIFOComparable to CuAAC pnas.orgDIFO is a difluorinated cyclooctyne derivative
Azide-functionalized biomoleculesDBCO~80% yield in 120 min acs.orgHigh efficiency under physiological conditions

Formation and Stability of Triazole Linkages

The SPAAC reaction between an azide and a DBCO-functionalized alkyne results in the formation of a stable 1,2,3-triazole ring. This heterocyclic linkage is a key feature of click chemistry, providing a robust and chemically inert connection between the conjugated molecules interchim.fralfa-chemistry.cominterchim.frrsc.orgbaseclick.euacs.org. The triazole ring is highly resistant to hydrolysis under both acidic and basic conditions, as well as to metabolic degradation and redox environments nih.govunimore.ittandfonline.comfrontiersin.org. This inherent stability ensures the integrity of the bioconjugate under various biological and chemical conditions. Furthermore, the 1,4-disubstituted triazole formed in SPAAC reactions exhibits structural similarities to amide bonds, making it an attractive bioisostere in medicinal chemistry and bioconjugation nih.govqyaobio.com. The strength of the triazole linkage formed via DBCO-based SPAAC has been quantified, with studies reporting an ultrahigh rupture force of less than 1.7 nN, underscoring its robustness chinesechemsoc.org.

The Polyethylene (B3416737) Glycol (PEG3) Spacer: Design Considerations and Impact on Conjugate Properties

Role of PEGylation in Enhancing Solubility and Biocompatibility of Labeled Molecules

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that imparts several beneficial properties when conjugated to other molecules chempep.comwikipedia.orgnih.govnih.govtandfonline.comucl.ac.beresearchgate.netbiosynsis.comrsc.orgdiva-portal.org. The primary advantages of incorporating a PEG spacer include:

Enhanced Solubility: PEG's hydrophilic nature significantly increases the solubility of otherwise hydrophobic molecules in aqueous environments chempep.comwikipedia.orgnih.govnih.govtandfonline.comresearchgate.netbiosynsis.comrsc.orgnih.gov. This is particularly important for DBCO reagents, some of which can exhibit limited water solubility, and for ensuring that conjugates remain soluble in physiological buffers biochempeg.comchempep.com.

Improved Biocompatibility: PEGylation generally confers excellent biocompatibility, minimizing adverse reactions and toxicity in biological systems chempep.comwikipedia.orgnih.govnih.govucl.ac.bebiosynsis.comdiva-portal.org. This property is critical for applications involving live cells or in vivo studies.

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from recognition by the immune system, thereby reducing immunogenicity and antigenicity wikipedia.orgnih.govnih.govucl.ac.beresearchgate.netbiosynsis.com.

Increased Stability and Circulation Time: PEGylation can protect molecules from enzymatic degradation and reduce renal clearance, leading to prolonged circulation half-lives in vivo wikipedia.orgnih.govucl.ac.bebiosynsis.comnih.gov.

Influence of PEG Length on Linker Accessibility and Stereochemical Outcomes in Conjugation Reactions

The length of the PEG chain is a critical design parameter that influences the flexibility and accessibility of the functional groups at either end of the linker chempep.comnih.govnih.govrsc.org. A PEG spacer of three ethylene (B1197577) glycol units (PEG3) provides a defined length and flexibility, which can be crucial for ensuring that the DBCO moiety is readily accessible to react with an azide-functionalized biomolecule. This accessibility is vital for achieving efficient conjugation, as steric hindrance can impede the reaction. While specific details on stereochemical outcomes directly influenced by PEG length in SPAAC reactions are not extensively detailed in the provided literature for this specific context, the general principle is that the spacer's length and flexibility can impact the spatial arrangement of the reacting partners. Longer PEG chains can sometimes improve the conjugation ratio by extending the reach of the functional group, allowing more efficient interaction with targets nih.gov. The "PEG3" designation implies a specific, short, and flexible spacer designed to balance solubility enhancement with minimal steric impediment to the SPAAC reaction.

Disulfide (SS) Cleavable Linker: Mechanistic Aspects of Reversible Bioconjugation

The disulfide (SS) bond is a pivotal functional group in Biotin-PEG3-SS-DBCO, enabling reversible bioconjugation through its susceptibility to reduction. This characteristic is fundamental to applications requiring controlled release of conjugated molecules.

Chemical Basis of Disulfide Bond Reduction and Cleavage Kinetics

Disulfide bonds (-S-S-) are covalent linkages formed by the oxidation of two thiol (-SH) groups, typically from cysteine residues in proteins. Their cleavage occurs through a reduction process that regenerates the two individual thiol groups. This reaction is generally a bimolecular process, often involving a nucleophilic attack by a thiolate anion on the disulfide bond. The kinetics of this reduction are influenced by several factors, including pH, temperature, solvent environment, and the specific reducing agent employed ub.edunih.gov. The rate of cleavage increases with pH because higher pH promotes the deprotonation of thiols to thiolate anions, which are more potent nucleophiles ub.edutandfonline.comagscientific.com. Temperature also accelerates the reaction rate tandfonline.com. Steric hindrance around the disulfide bond can also impact its accessibility to reducing agents, thereby affecting cleavage kinetics tandfonline.commdpi.com.

Specificity and Efficacy of Reducing Agents for Controlled Release (e.g., DTT, BME, TCEP)

Several reducing agents are commonly used to cleave disulfide bonds, each with distinct properties affecting their efficacy and specificity.

Dithiothreitol (B142953) (DTT): DTT is a potent dithiol reducing agent that forms a stable six-membered cyclic disulfide upon oxidation. It is effective at neutral to alkaline pH but is sensitive to air oxidation and has a limited shelf-life in solution, often requiring fresh preparation agscientific.combiosynth.comsigmaaldrich.com. DTT's reducing power is primarily effective at pH values above 7, as only the thiolate form is reactive agscientific.com. Its thiol groups have pKa values of 9.2 and 10.1 agscientific.com.

β-Mercaptoethanol (BME): BME is another widely used monothiol reducing agent. Like DTT, it is susceptible to oxidation and is generally less stable than DTT biosynth.com.

Tris(2-carboxyethyl)phosphine (B1197953) (TCEP): TCEP is a phosphine-based reducing agent that offers several advantages over thiol-based reductants. It is more stable, effective over a broader pH range (approximately 1.5–9.0), and does not possess thiol groups, thus avoiding interference with certain downstream reactions like maleimide (B117702) conjugation biosynth.comontosight.airesearchgate.netthermofisher.comiris-biotech.de. TCEP is also odorless and resistant to air oxidation thermofisher.comiris-biotech.de. Its reduction potential is more negative than DTT, indicating greater reducing power biosynth.comontosight.ai.

Table 1: Comparison of Common Disulfide Reducing Agents

FeatureDithiothreitol (DTT)β-Mercaptoethanol (BME)Tris(2-carboxyethyl)phosphine (TCEP)
Type DithiolMonothiolPhosphine
Efficacy HighModerateHigh
pH Range Neutral to Alkaline (pH > 7)Neutral to AlkalineBroad (pH 1.5–9.0)
Stability Unstable in solution, sensitive to air oxidationUnstable, sensitive to air oxidationStable in aqueous solution, resistant to air oxidation
Odor PungentMalodorousOdorless
Thiol-Free NoNoYes
Interference Can interfere with maleimide conjugationCan interfere with maleimide conjugationMinimal interference with maleimide conjugation
Typical Conc. 1-10 mMHigh excess (e.g., 5% v/v)0.1–50 mM
Key Advantage Widely used, potentInexpensiveStable, broad pH range, no thiol interference
Key Disadvantage Limited pH range, unstable, air-sensitiveUnstable, air-sensitiveCan be unstable in phosphate (B84403) buffers

Implications of Reversible Labeling in Advanced Research Methodologies

The reversible nature of disulfide linkers is critical for applications requiring controlled release. In the field of antibody-drug conjugates (ADCs), disulfide linkers are frequently employed to attach cytotoxic payloads to monoclonal antibodies mdpi.comscispace.com. Upon internalization into target cancer cells, the high intracellular concentration of glutathione (B108866) acts as a reducing agent, cleaving the disulfide bond and releasing the active drug payload tandfonline.commdpi.comscispace.comresearchgate.net. This mechanism allows for targeted drug delivery and can contribute to a "bystander effect" where released drug can affect nearby cancer cells mdpi.com. The precise cleavage kinetics and stability of the disulfide linker in circulation are key design considerations to ensure efficacy and minimize off-target toxicity tandfonline.commdpi.com. Beyond ADCs, reversible disulfide labeling can be utilized in various protein-protein interaction studies, assay development, and targeted delivery systems where controlled release is paramount.

Biotin (B1667282) Moiety: Affinity-Based Tagging and Detection Principles

The biotin moiety in this compound serves as a powerful molecular tag, leveraging one of the strongest known non-covalent biological interactions for capture and detection.

High-Affinity Interaction with Streptavidin and Avidin (B1170675) Systems in Affinity Purification

Biotin exhibits an exceptionally high affinity for the proteins avidin and streptavidin. This interaction is characterized by dissociation constants (Kd) in the femtomolar (10⁻¹⁵ M) to picomolar (10⁻¹⁴ M) range, making it one of the strongest non-covalent biological interactions known nih.govacs.orgbiomat.ite-proteins.com.

Streptavidin: A tetrameric protein derived from Streptomyces avidinii, streptavidin binds four molecules of biotin with high specificity and affinity. It is generally preferred in many applications due to its lower isoelectric point and reduced non-specific binding compared to avidin acs.orge-proteins.comthermofisher.com.

Avidin: A glycoprotein (B1211001) found in egg white, avidin also binds biotin with very high affinity. However, its glycosylated nature and positive charge can lead to increased non-specific binding in certain assays acs.orge-proteins.comthermofisher.com.

This robust and specific interaction forms the basis for highly efficient affinity purification and detection strategies.

Table 2: Biotin Binding Affinity to Avidin and Streptavidin

Binding PartnerDissociation Constant (Kd)Notes
Streptavidin~10⁻¹⁴ to 10⁻¹⁵ MTetrameric protein from Streptomyces avidinii. Low non-specific binding, widely used.
Avidin~10⁻¹⁵ MGlycoprotein from egg white. High affinity but can exhibit higher non-specific binding due to glycosylation and positive charge.

Applications in Capture, Purification, and Detection Strategies for Bioconjugates

The biotin-streptavidin/avidin system is extensively utilized across various biochemical and molecular biology techniques due to its reliability and sensitivity.

Affinity Purification: Biotinylated molecules, such as proteins or nucleic acids, can be efficiently captured and purified using streptavidin or avidin immobilized on solid supports like magnetic beads or chromatography resins nih.govthermofisher.comlifetein.com.cn. This method allows for highly specific isolation of target molecules from complex mixtures.

Detection Assays: In techniques such as ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunohistochemistry, biotinylated antibodies or probes are commonly used. These are subsequently detected using streptavidin or avidin conjugated to enzymes (e.g., HRP, AP) or fluorophores, amplifying the signal and enhancing detection sensitivity nih.govthermofisher.comlifetein.com.cnbiocompare.com.

Immunoprecipitation (IP): Biotinylated antibodies can be used to capture target proteins from cell lysates, which are then isolated using streptavidin-coated beads.

Immobilization: Biotinylation facilitates the stable immobilization of biomolecules onto surfaces for applications like biosensors, microarrays, and diagnostic assays.

The combination of the disulfide linker's controlled release capability and the biotin moiety's strong affinity makes this compound a versatile tool for complex bioconjugation and assay development.

Compound Name List:

Compound Name
This compound
Dithiothreitol (DTT)
β-Mercaptoethanol (BME)
Tris(2-carboxyethyl)phosphine (TCEP)
Avidin

Advanced Methodologies and Applications in Biochemical Research

Proteomics and Protein Labeling Methodologies

Biotin-PEG3-SS-DBCO plays a crucial role in modern proteomics by facilitating the selective labeling, enrichment, and analysis of proteins within complex biological samples. Its application spans strategies for comprehensive protein biotinylation, live-cell tracking, and the specific isolation of newly synthesized proteins.

Comprehensive Protein Biotinylation Strategies in Complex Biological Systems

In complex biological systems, the selective biotinylation of specific proteins or protein populations is essential for their subsequent enrichment and analysis. This compound serves as an effective biotinylation reagent by leveraging bioorthogonal click chemistry. Proteins or cellular components are first modified with an azide (B81097) group, often through metabolic labeling with azide-containing amino acids or by chemical modification. The DBCO group on this compound then reacts rapidly and specifically with these azide-modified targets via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction. This process attaches the biotin (B1667282) moiety, which can then be used for high-affinity capture using avidin (B1170675) or streptavidin-conjugated matrices, such as magnetic beads or affinity columns broadpharm.comsmolecule.combiorxiv.org. The PEG3 linker enhances the solubility of the reagent and the labeled biomolecules, which is particularly beneficial in aqueous biological buffers and complex sample matrices. Furthermore, the disulfide bond allows for the controlled release of the captured proteins under reducing conditions, enabling downstream analysis without the presence of the biotin tag smolecule.comnih.govaxispharm.com. This strategy is vital for identifying low-abundance proteins or specific protein subsets within heterogeneous samples like cell lysates or tissue extracts.

Table 1: Key Features of this compound for Protein Labeling

FeatureDescriptionBenefit
DBCO GroupReacts with azides via copper-free click chemistryBioorthogonal, efficient labeling under mild conditions
PEG3 LinkerShort polyethylene (B3416737) glycol chainEnhances solubility, reduces steric hindrance, improves aqueous compatibility
Disulfide (SS)Cleavable under reducing conditions (e.g., DTT, TCEP)Allows for controlled release of captured proteins from affinity matrices
Biotin MoietyHigh affinity for avidin/streptavidinEnables robust affinity purification and enrichment of labeled targets

Live-Cell Protein Labeling and Tracking Techniques for Dynamic Studies

The bioorthogonal nature of the DBCO-azide click reaction makes this compound highly suitable for live-cell applications, allowing researchers to study protein dynamics in real-time. For live-cell labeling, an azide-functionalized non-canonical amino acid is typically introduced into cells, where it is incorporated into newly synthesized proteins during translation conju-probe.comnih.gov. Subsequently, this compound can be added to the cell culture medium. Its ability to react specifically with the incorporated azide groups, without interfering with endogenous cellular processes or causing toxicity, allows for the labeling of specific protein populations within living cells. The biotin tag then facilitates the capture and analysis of these labeled proteins, enabling the tracking of protein synthesis, localization, and turnover over time. The cleavable disulfide bond can also be leveraged for specific release strategies within or after cell lysis, providing flexibility in downstream analysis smolecule.comconju-probe.com.

Enrichment of Newly Synthesized Proteins (nP) via Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) Coupled with Click Chemistry

This compound is a prime reagent for the click chemistry step in the Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) technique, which is designed to specifically isolate and study newly synthesized proteins (nP) nih.govbroadpharm.com. In BONCAT, cells are cultured in the presence of an azide- or alkyne-containing non-canonical amino acid (ncAA), such as 4-azido-L-homoalanine (AHA). This ncAA is incorporated into newly synthesized proteins. Following cell lysis, this compound is added to the lysate. The DBCO group on the reagent reacts with the azide groups on the nP via SPAAC. The resulting biotinylated nP can then be efficiently captured using streptavidin-conjugated affinity matrices. The disulfide bond in this compound allows for the subsequent cleavage and release of the enriched nP under mild reducing conditions, facilitating their analysis by mass spectrometry or other proteomic techniques nih.govoup.comoup.com. This method is critical for understanding cellular responses, protein turnover, and the proteome of actively translating cells.

Applying BONCAT with this compound to microbial communities (MCs) presents unique challenges due to sample complexity and varying ncAA uptake efficiencies oup.comresearchgate.net. Methodological optimizations are crucial for successful nP isolation from MCs. These include:

ncAA Delivery: Ensuring efficient uptake of the ncAA by diverse microbial species within the community, which may require optimizing growth media and incubation conditions.

Cell Lysis: Developing robust lysis protocols that efficiently release proteins from various microbial cell types without degrading the labeled nP.

Click Chemistry Efficiency: Optimizing the reaction time and concentration of this compound to ensure efficient labeling of azide-incorporated proteins in the complex microbial milieu. A reaction time of approximately 1 hour is often sufficient oup.comoup.com.

Washing and Elution: Implementing rigorous washing steps to remove non-specifically bound bulk proteins and optimizing the disulfide bond cleavage conditions (e.g., using DTT) for efficient elution of the specifically captured nP. For instance, strategies involving optimized washing buffers with increased salt concentrations have been employed to reduce background oup.combiorxiv.orgbiorxiv.org.

Metaproteomics, the study of all proteins in a community, faces challenges when attempting to isolate nP using BONCAT and this compound. Key issues include:

Low ncAA Incorporation Rates: In many microbial communities, the efficiency of ncAA incorporation into proteins can be low, leading to a high ratio of unlabeled to labeled proteins, making nP enrichment difficult researchgate.net.

Background Contamination: Unspecific binding of non-labeled proteins to the affinity matrix can lead to significant background, masking the signal from true nP. Refinements include optimizing washing stringency and using blocked affinity matrices oup.combiorxiv.org.

Disulfide Bond Stability: While useful for cleavage, disulfide bonds can be susceptible to premature reduction in certain cellular or buffer environments, potentially leading to premature release of the biotin tag.

Sample Complexity: The sheer diversity and abundance of proteins in metaproteomic samples can complicate the identification and quantification of low-abundance nP.

Refinements to address these challenges include optimizing the concentration of this compound, incubation times, and buffer compositions for both the click reaction and the subsequent affinity purification. The use of highly specific streptavidin resins and carefully designed washing protocols are critical for improving the signal-to-noise ratio in metaproteomic analyses oup.comoup.combiorxiv.org.

Nucleic Acid Modification and Analysis

This compound can also be applied to the modification and analysis of nucleic acids, provided they are appropriately functionalized with azide groups. For example, in studies investigating modified nucleobases within DNA or RNA, an azide moiety can be introduced onto a specific base or nucleotide. This compound can then be used to label these azide-modified nucleic acids via SPAAC. The resulting biotinylated nucleic acids can be isolated using streptavidin affinity capture, allowing for their enrichment, purification, and subsequent analysis, such as sequencing or quantification nih.gov. This approach is valuable for studying epigenetic modifications, DNA repair mechanisms, or RNA processing pathways where specific nucleic acid structures need to be identified and isolated.

Enrichment and Sequencing Strategies for Modified Nucleic Acids Utilizing Bioorthogonal Tools

The biotin tag, when conjugated to modified DNA via this compound, enables efficient enrichment strategies. The high affinity of biotin for avidin and streptavidin is a cornerstone of these techniques, allowing for the selective capture of modified DNA fragments from complex genomic samples using streptavidin-coated magnetic beads or other affinity matrices medchemexpress.commedkoo.comchemimpex.comnih.govmedchemexpress.comtocris.combroadpharm.combroadpharm.com. Following enrichment, the disulfide bond can be cleaved, releasing the captured DNA for downstream applications such as next-generation sequencing (NGS) nih.govnih.govrsc.orgnih.govrsc.org. This approach is crucial for analyzing low-abundance DNA modifications, providing single-base resolution and enhancing the sensitivity of detection and mapping nih.govnih.govnih.govrsc.org.

Bioconjugation in Targeted Molecular Delivery Systems

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing Cleavable Linkers for Controlled Release

This compound, or similar linker constructs, are valuable in the design of Antibody-Drug Conjugates (ADCs) due to their cleavable nature and bioorthogonal conjugation capabilities medkoo.commedchemexpress.comcreative-biolabs.comaxispharm.comrsc.orgmedchemexpress.commedchemexpress.comclinisciences.comiris-biotech.debiochempeg.combroadpharm.combroadpharm.com. The disulfide bond serves as a crucial cleavable linker component, susceptible to reduction within the cellular environment (e.g., by glutathione (B108866) or thiols), thereby facilitating the controlled release of the cytotoxic drug payload nih.govmedchemexpress.commedchemexpress.comiris-biotech.debroadpharm.combiochempeg.com. The DBCO moiety allows for precise attachment of the linker-drug complex to antibodies via SPAAC, while the biotin tag could potentially be used for targeting or detection strategies. Research indicates that PEGylated linkers, including those with disulfide bonds, are essential for optimizing ADC stability, solubility, and drug release kinetics axispharm.comrsc.orgbiochempeg.combiochempeg.com.

Strategies for Targeted Delivery of Therapeutic Agents via Bioorthogonal Attachment

The bioorthogonal reactivity of the DBCO group in this compound is central to targeted delivery systems. SPAAC chemistry allows for the specific conjugation of therapeutic agents to targeting molecules (e.g., antibodies, peptides) that have been functionalized with azide groups nih.govaxispharm.comnih.govrsc.orgoup.com. This copper-free click reaction ensures high specificity and biocompatibility, minimizing interference with endogenous biological processes nih.govaxispharm.comoup.com. The PEG spacer enhances the solubility and bioavailability of the conjugate, while the biotin moiety can be leveraged for further targeting or detection mechanisms, as seen in various drug delivery applications chemimpex.combiochempeg.comsmolecule.comcd-bioparticles.net.

Integration into Proteolysis-Targeting Chimeras (PROTACs) as a PEG-based Linker

PEG-based linkers are integral to the design of Proteolysis-Targeting Chimeras (PROTACs), influencing their structure, stability, and efficacy medchemexpress.comcreative-biolabs.comrsc.orgbiochempeg.commedchemexpress.comtargetmol.comresearchgate.net. This compound, with its PEG spacer, can serve as a component in PROTAC synthesis, connecting the target protein ligand and the E3 ligase ligand. The PEG chain provides optimal spacing and flexibility, which are critical for the proper ternary complex formation required for targeted protein degradation medchemexpress.combiochempeg.commedchemexpress.com. While specific examples of this compound in PROTACs are less detailed in the provided snippets, the general utility of DBCO-PEG linkers and disulfide cleavable linkers in PROTAC design is well-established medchemexpress.comcreative-biolabs.comrsc.orgbiochempeg.commedchemexpress.comtargetmol.comtargetmol.com. The biotin tag could also be utilized for purification or immobilization of the PROTAC.

Molecular Imaging and Diagnostic Assay Development

The dual functionality of this compound makes it suitable for molecular imaging and diagnostic assay development. The DBCO group can be used to attach imaging probes, such as fluorescent dyes or radioisotopes, to azide-modified biomolecules via SPAAC axispharm.comoup.com. Subsequently, the biotin moiety can be used for highly sensitive detection or capture, for instance, in enzyme-linked immunosorbent assays (ELISAs) or Western blots, by utilizing the strong biotin-streptavidin interaction medchemexpress.commedkoo.comchemimpex.commedchemexpress.comtocris.combroadpharm.com. This allows for the development of assays with enhanced specificity and sensitivity for biomarker detection or the imaging of biological processes in vivo chemimpex.combiochempeg.comoup.comsmolecule.com.

Multistep Synthesis Approaches for Compound Generation

Subsequently, a PEG3 linker, often functionalized at one end with an amine or activated ester and at the other with a protected thiol or a precursor to the disulfide bond, is introduced. Biotin is then conjugated, typically via amide bond formation with an amine-functionalized linker or by reacting an activated biotin derivative with an amine on the PEG-disulfide intermediate smolecule.commedchemexpress.comtargetmol.combiorbyt.com. The disulfide bond is usually formed by the oxidation of two thiol groups, often under mild conditions, to yield the stable -S-S- linkage creative-biolabs.comresearchgate.netcreative-biogene.com. The modular nature of PEG linkers allows for the introduction of various functional groups, such as amines, azides, or alkynes, at different stages of the synthesis, facilitating orthogonal conjugation strategies nih.gov.

Functional Group Compatibility and Orthogonality in Synthetic Pathways

Successful synthesis of complex bioconjugation reagents like this compound hinges on the careful management of functional group compatibility and orthogonality. Orthogonal reactions are those that proceed selectively without interfering with other functional groups present in the molecule or reaction mixture acs.orgpapyrusbio.comnumberanalytics.comcellmosaic.comrsc.orgnih.gov. In the context of this compound synthesis:

DBCO Group: Generally stable and compatible with a wide range of reaction conditions, including mild acids, bases, and aqueous environments, making it suitable for late-stage functionalization scripps.edubaseclick.eu.

PEG3 Linker: The ether linkages in PEG are highly stable and unreactive under most synthetic conditions.

Disulfide Bond (-S-S-): This bond is sensitive to reducing agents (e.g., dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), glutathione (GSH)) creative-biolabs.comcreative-biogene.com. Therefore, synthetic steps involving strong reducing agents must be avoided or performed with appropriate protection strategies for the disulfide moiety. Conversely, its susceptibility to reduction is key to its function as a cleavable linker.

Biotin: The biotin moiety is relatively stable but can be susceptible to degradation under harsh acidic or basic conditions. Its primary interaction is through its high affinity for avidin and streptavidin.

During synthesis, protecting groups may be employed for amine or thiol functionalities to ensure selective bond formation, particularly for constructing the disulfide linkage researchgate.net. The inherent stability of the DBCO and PEG components, coupled with the specific lability of the disulfide bond, allows for controlled assembly and subsequent application in biological systems.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Bioconjugation

In bioconjugation using the DBCO moiety, the strain-promoted alkyne-azide cycloaddition (SPAAC) is known for its high efficiency, often resulting in quantitative yields and requiring minimal purification due to its bioorthogonal nature scripps.edubaseclick.eu. The mild reaction conditions (often aqueous, room temperature, neutral pH) are crucial for preserving the integrity of sensitive biomolecules numberanalytics.comnih.govscripps.edu. For instance, the use of activated PEG linkers like 4-nitrophenyl carbonate (PNPC) for amine coupling can proceed with yields exceeding 95% under very mild conditions nih.gov. Optimization in conjugation also involves ensuring the correct stoichiometry of reagents and appropriate reaction times to achieve desired labeling density without over-modification or degradation of the biomolecule rsc.org.

Comparative Analysis of Strained Cyclooctyne (B158145) Derivatives (e.g., DBCO vs. BCN) in Conjugation Efficiency

The performance of DBCO in bioconjugation is often compared with other strained cyclooctynes, most notably bicyclononyne (BCN), due to their shared utility in SPAAC reactions.

Evaluation of Reactivity and Ligation Rates

Both DBCO and BCN are highly reactive cyclooctynes that enable rapid copper-free click chemistry with azides bldpharm.combroadpharm.comacs.org. However, their relative reactivities can vary depending on the azide partner.

DBCO: Generally exhibits higher reactivity with aliphatic and benzyl (B1604629) azides. For instance, the reaction rate constant between benzyl azide and DBCO is reported as 0.24 M⁻¹s⁻¹, which is approximately 3.4 times faster than that with BCN nih.gov. DBCO possesses greater ring strain, contributing to its improved reaction rates with many azides bldpharm.com.

BCN: While typically slower than DBCO with benzyl azides, BCN can react significantly faster with aromatic azides, showing a rate constant of 0.2 M⁻¹s⁻¹ compared to DBCO's 0.033 M⁻¹s⁻¹ with phenyl azide, a difference of about six-fold nih.gov. BCN's reactivity is also noted to be comparable to DBCO with azides in some contexts lumiprobe.com. Furthermore, BCN demonstrates broader reactivity, participating not only in SPAAC but also in inverse electron demand Diels-Alder (IEDDA) reactions with tetrazines and reactions with tetrazoles lumiprobe.com.

Table 1: Comparative Reactivity of DBCO and BCN with Azides

CyclooctyneAzide TypeRate Constant (M⁻¹s⁻¹)Relative Rate (vs. BCN)Reference
DBCOBenzyl Azide0.243.4x faster nih.gov
BCNBenzyl Azide0.071x nih.gov
DBCOPhenyl Azide0.0330.17x (6x slower) nih.gov
BCNPhenyl Azide0.21x nih.gov

Note: Rate constants are approximate and can vary based on specific reaction conditions, solvents, and azide structures.

Impact on Biomolecule Immobilization Density and Functionalization

The choice of cyclooctyne can significantly influence the efficiency and density of biomolecule immobilization onto surfaces or other molecules. Studies comparing DBCO and BCN for surface functionalization have indicated differences in performance:

Immobilization Density: In experiments involving the post-functionalization of azide-labeled adeno-associated virus (AAV) vectors, DBCO demonstrated a stronger signal and higher surface density of immobilization compared to BCN researchgate.net. Similarly, when functionalizing azide-bearing polymer brushes, DBCO showed a higher surface density of molecular immobilization in protein binding assays ub.edu. This suggests that DBCO may be more effective for achieving dense surface coverage.

Lipophilicity and Solubility: BCN is noted for its lower lipophilicity, which can be advantageous in aqueous reaction environments lumiprobe.com. While DBCO is generally well-tolerated, its larger, more hydrophobic structure can sometimes necessitate the use of solubilizing moieties, potentially increasing reagent cost mdpi.com.

Non-specific Binding: The higher reactivity of DBCO can sometimes lead to increased non-specific labeling with endogenous biomolecules, such as thiols, compared to BCN rsc.org. This can be a consideration when aiming for highly specific labeling.

Versatility: BCN's ability to react with other partners beyond azides, such as tetrazines, offers broader applicability in certain orthogonal conjugation schemes lumiprobe.com.

Compound List

this compound

DBCO (Dibenzo[b,f]azocine-2,7-dione)

BCN (Bicyclo[6.1.0]non-4-yne)

Benzyl Azide

Phenyl Azide

Azide-functionalized biomolecules (general)

Azidocoumarin

Green fluorescent protein (GFP)

DIBAC (Dibenzoazacyclooctyne) - synonym for DBCO

Data Tables

The following tables summarize key properties and applications related to Biotin-PEG3-SS-DBCO and its functional components.

Table 1: Key Properties of this compound

PropertyValue/DescriptionSource Index
Molecular FormulaC₄₂H₅₆N₆O₈S₃ biorbyt.comsmolecule.combroadpharm.comcymitquimica.com
Molecular Weight869.12 g/mol biorbyt.comsmolecule.combroadpharm.comcymitquimica.com
CAS Number1430408-09-5 biorbyt.comsmolecule.combroadpharm.comcymitquimica.com
SolubilitySoluble in DMSO, DMF, DCM, THF; improved aqueous solubility due to PEG spacer smolecule.combroadpharm.cominterchim.fr smolecule.combroadpharm.cominterchim.fr
Storage Condition-20°C biorbyt.comsmolecule.combroadpharm.com
PurityTypically >90% (HPLC) biorbyt.combroadpharm.comcymitquimica.com
Cleavable LinkerDisulfide bond (S-S) targetmol.combiorbyt.comsmolecule.combroadpharm.com
Cleavage ConditionsReducing agents such as DTT, BME, TCEP targetmol.combiorbyt.comsmolecule.combroadpharm.com
Primary Reaction TypeStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC) via DBCO moiety smolecule.combroadpharm.comscbt.com
Biotin (B1667282) AffinityHigh affinity for Streptavidin/Avidin (B1170675) (Kd ≈ 10⁻¹⁵ M) biorbyt.comsmolecule.combroadpharm.com

Table 2: Reactivity and Application Overview

Feature/ApplicationDescriptionRelevant Mechanism(s)
Bioconjugation Enables covalent linkage of biomolecules (proteins, nucleic acids, etc.) to other molecules.SPAAC
Protein Labeling Attaching biotin to proteins for detection, purification, or immobilization. Facilitates studies in live cells and complex biological systems.SPAAC
Targeted Drug Delivery Used as a linker component to attach drugs or imaging agents to specific targets, potentially enabling controlled release via disulfide cleavage.SPAAC, Disulfide Cleavage
PROTACs & Molecular Glues The linker structure is suitable for assembling bifunctional molecules that recruit target proteins for degradation or modulate protein interactions.SPAAC
Diagnostic Assays Biotinylated molecules can be detected or captured using streptavidin-based assays (e.g., ELISA, Western Blot), enhancing sensitivity and specificity.Biotin-Streptavidin Interaction
Copper-Free Click Chemistry The DBCO group reacts with azides without requiring copper catalysts, ensuring biocompatibility and suitability for in vivo applications.SPAAC
Redox-Sensitive Release The disulfide bond allows for the release of the biotin tag or a conjugated payload under reducing conditions found in specific cellular compartments or environments.Disulfide Cleavage
Enhanced Solubility The PEG3 spacer improves solubility in aqueous media, preventing aggregation and facilitating reactions in biological buffers.PEG Spacer
SPAAC Reaction Rate (DBCO) DBCO exhibits favorable kinetics for SPAAC, with second-order rate constants typically in the range of 0.033–0.24 M⁻¹s⁻¹ (depending on azide (B81097) and conditions) nih.gov. This allows for efficient labeling within reasonable experimental timeframes.SPAAC

Future Directions and Emerging Research Avenues for Biotin Peg3 Ss Dbco

Integration with Novel Bioorthogonal Reaction Chemistries and Multicomponent Systems

The DBCO moiety of Biotin-PEG3-SS-DBCO enables its participation in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The future in this area lies in integrating this capability into more complex, multicomponent labeling schemes. Researchers are actively developing and combining mutually orthogonal bioorthogonal reactions, which proceed through different mechanistic pathways, to label multiple biomolecules simultaneously within the same biological system.

A promising future direction involves using the SPAAC reaction of this compound in concert with other bioorthogonal pairs, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes (e.g., trans-cyclooctene, TCO). nih.gov In such a system, a cell could be metabolically labeled with both an azide-modified sugar and a TCO-modified amino acid. This compound could then be used to selectively capture the azide-tagged biomolecules, while a tetrazine-linked fluorophore could simultaneously label the TCO-tagged proteins. This dual-labeling strategy allows for the concurrent tracking and isolation of distinct molecular classes, providing a more holistic view of cellular processes. The development of modular, multi-functional probes using techniques like solid-phase peptide synthesis (SPPS) further expands this potential, allowing for the creation of custom reagents that can participate in several distinct bioorthogonal reactions. biorxiv.org

Bioorthogonal Reaction Pair Reactive Groups Key Advantage
SPAAC Azide (B81097) + Cyclooctyne (B158145) (e.g., DBCO)Copper-free, highly specific for azides.
IEDDA Tetrazine + Strained Alkene (e.g., TCO)Extremely fast reaction kinetics.
SPANC Nitrone + CyclooctyneOffers tunable reactivity based on nitrone structure.
Photoclick Chemistry Tetrazole + AlkeneSpatiotemporal control using light activation.

Development of Advanced Cleavable Linkers with Tunable Release Mechanisms for Controlled Biological Modulation

While the disulfide bond in this compound offers a reliable method for cleavage under reducing conditions, it represents a binary "on/off" switch. The future of linker technology is moving towards more sophisticated, "tunable" release mechanisms that respond to a wider range of specific biological stimuli. This involves designing linkers that can be cleaved with varying kinetics or in response to specific enzymes, pH changes, or external triggers like light.

Research into disulfide-based linkers is exploring how the local chemical environment can modulate cleavage rates. For instance, introducing specific chemical groups near the disulfide bond can sterically hinder or electronically influence its accessibility to reducing agents like glutathione (B108866), thereby tuning the rate of cargo release inside the cell. nih.gov Recent studies have also demonstrated that disulfide crosslinks can be used as tunable levers to control the viscoelastic properties of biomolecular condensates, with the potential to develop redox-sensitive materials. nih.govacs.org

Beyond redox chemistry, future iterations of cleavable biotin-DBCO probes may incorporate linkers that are sensitive to other stimuli. This could include:

Enzyme-cleavable linkers: Peptide sequences that are substrates for specific proteases found in particular cellular compartments or disease states.

pH-sensitive linkers: Moieties like hydrazones or acetals that are stable at physiological pH but cleave in the acidic environment of endosomes or lysosomes. symeres.com

Photocleavable linkers: Groups that break upon exposure to light of a specific wavelength, offering precise spatiotemporal control over the release of captured molecules. interchim.fr

The development of such linkers would transform this compound from a simple capture reagent into a tool for controlled biological modulation, allowing for the release of captured proteins or interacting partners in specific subcellular locations or at precise times.

Expansion into Multi-Omics Profiling and Systems Biology Approaches

The ability to label and isolate specific classes of biomolecules makes this compound an ideal tool for multi-omics and systems biology. Currently, its primary application is in proteomics. However, by combining metabolic labeling strategies, its use can be expanded to profile different molecular layers of the cell, providing a more integrated understanding of cellular networks.

For instance, researchers could use an azide-modified precursor for glycan synthesis (e.g., Ac4ManNAz) and another for protein synthesis (e.g., azidohomoalanine, AHA). Following metabolic incorporation, this compound could be used to capture both glycoproteins and newly synthesized proteins. After enrichment, the disulfide linker can be cleaved to release the captured molecules for subsequent analysis by mass spectrometry. This would provide a snapshot of both the glycoproteome and the translational landscape under specific conditions.

This approach can be further extended to other "omes." Azide-modified lipids or nucleic acids can be incorporated into cells and subsequently captured using this compound. By analyzing the captured proteins, lipids, and nucleic acids from the same cellular system, researchers can begin to build comprehensive models of how different molecular networks interact and respond to perturbations. The development of multi-functional probes, which combine different analytical handles on a single molecule, will be crucial for advancing these systems-level investigations. biorxiv.org

Innovations in Biosensing and Diagnostic Platform Development Using Cleavable Biotinylation

The high specificity of the DBCO-azide reaction and the strong biotin-streptavidin interaction are ideal features for the development of sensitive and robust biosensors and diagnostic platforms. The cleavable linker adds a layer of functionality that can be exploited for signal amplification or sample processing.

Future biosensor designs may immobilize a "capture" molecule containing an azide group on a sensor surface (e.g., a graphene field-effect transistor or a surface plasmon resonance chip). A biological sample could then be introduced, and if the target molecule is present, it would bind to the capture molecule. Subsequently, this compound could be added, clicking onto the captured complex. The biotin (B1667282) tag could then be used to recruit a streptavidin-conjugated enzyme or nanoparticle for signal amplification. The cleavable nature of the linker could allow for the release and quantification of the captured analyte or for the regeneration of the sensor surface.

In diagnostics, this technology could be applied to develop novel assays. For example, a CRISPR/Cas12a-based diagnostic platform could use a guide RNA modified with an azide. Upon target recognition, the complex could be captured on a surface and then labeled with this compound. The biotin tag would then serve as an anchor for a reporting system. The ability to cleave the biotin tag could allow for elution and further analysis, potentially improving the multiplexing capabilities of such diagnostic tools. mdpi.com

Exploration of this compound in Advanced Chemical Proteomics and Interactome Mapping

Chemical proteomics aims to understand protein function and interaction networks in their native environment. Cleavable cross-linkers are invaluable in this field as they facilitate the identification of protein-protein interactions (PPIs) by mass spectrometry. The use of a cleavable linker, such as the disulfide bond in this compound, allows for the mild elution of captured proteins, reducing the background of non-specifically bound proteins and streptavidin peptides that often contaminate samples during on-bead digestion. nih.govnih.gov

A key future direction is the use of this compound in in-vivo cross-linking experiments to map dynamic protein interactomes. For example, cells can be treated with a cross-linking agent that has a bioorthogonal handle, such as an azide. After cross-linking interacting proteins in living cells, the cells are lysed, and this compound is used to "click" onto the azide handle of the cross-linker. The entire cross-linked complex can then be enriched on streptavidin beads. Subsequent reduction of the disulfide bond releases the interacting proteins, which can then be identified by mass spectrometry. This approach provides a powerful method for capturing transient or weak protein interactions within a cellular context.

A recent study by Norton et al. (2023) utilized DBCO-S-S-PEG3-biotin in a cell-specific crosstalk proteomics approach to investigate glioblastoma malignancy. This research highlights the compound's utility in identifying signaling pathways in complex biological systems, demonstrating its power in advanced interactome mapping. broadpharm.com By combining this enrichment strategy with quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags), researchers can quantitatively assess how interactomes change in response to drugs, genetic mutations, or environmental stimuli, providing deep insights into the mechanisms of disease and cellular function.

Q & A

Q. How does the molecular architecture of Biotin-PEG3-SS-DBCO influence its functionality in bio-conjugation experiments?

The compound integrates four functional components:

  • Biotin : Enables high-affinity binding to streptavidin/avidin for detection or purification .
  • PEG3 spacer : Enhances water solubility, reduces steric hindrance, and minimizes non-specific interactions .
  • Disulfide bond (SS) : Provides redox-sensitive cleavage under reducing environments (e.g., intracellular glutathione), enabling controlled release applications .
  • DBCO : Facilitates copper-free click chemistry with azide-functionalized molecules (e.g., antibodies, nanoparticles) via strain-promoted alkyne-azide cycloaddition (SPAAC) . Methodological note: Validate component integrity using techniques like MALDI-TOF (for PEG length) and Ellman’s assay (for disulfide bond stability) .

Q. What protocols are recommended for conjugating this compound to azide-modified biomolecules?

  • Step 1 : Dissolve this compound in anhydrous DMSO (1–5 mM) to prevent hydrolysis .
  • Step 2 : Mix with azide-functionalized targets (e.g., proteins, nanoparticles) at a 1.2–2 molar excess in PBS (pH 7.4) for 4–24 hours at 4°C .
  • Step 3 : Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted DBCO.
  • Validation : Confirm conjugation efficiency using streptavidin-based Western blotting or fluorescence anisotropy (if fluorescent azides are used) .

Advanced Research Questions

Q. How can researchers optimize redox-triggered drug release using the disulfide bond in this compound?

  • Experimental design :
  • Load therapeutic agents (e.g., doxorubicin) into DBCO-conjugated carriers (e.g., liposomes).
  • Expose carriers to reducing agents (e.g., 10 mM DTT or 5 mM TCEP) to cleave the SS bond .
    • Kinetic analysis : Quantify release via HPLC or fluorescence spectroscopy at timed intervals (0–48 hours) .
    • Controls : Include non-reducing conditions and SS-free analogs (e.g., Biotin-PEG3-DBCO) to validate redox specificity .

Q. What strategies mitigate non-specific binding when using this compound in complex biological matrices?

  • Blocking agents : Pre-treat samples with free biotin (1–5 µg/mL) or bovine serum albumin (BSA) to saturate endogenous biotin-binding proteins .
  • PEG optimization : Increase PEG length (e.g., PEG6–PEG12) if steric shielding is insufficient, though this may reduce click reaction kinetics .
  • Validation : Use negative controls (e.g., DBCO-free biotin-PEG3-SS) in pull-down assays to distinguish specific vs. non-specific interactions .

Q. How do storage conditions impact the stability of this compound?

  • Degradation pathways : Hydrolysis of DBCO in aqueous buffers or disulfide reduction in humid environments .
  • Optimal storage : Lyophilized powder at –20°C under argon, with desiccants. Reconstitute in anhydrous DMSO for ≤1 week .
  • Stability assays : Monitor purity via reverse-phase HPLC over time (0–6 months) and compare retention times with fresh batches .

Data Contradictions & Resolution

Q. Discrepancies in reported reaction efficiencies for DBCO-azide click chemistry: How to troubleshoot?

  • Potential causes :
  • Azide accessibility (e.g., steric hindrance in folded proteins) .
  • DBCO hydrolysis due to improper storage .
    • Solutions :
  • Pre-treat azide targets with denaturants (e.g., urea) to improve accessibility.
  • Verify DBCO activity using a fluorogenic azide probe (e.g., azide-fluor 545) .

Methodological Best Practices

Q. How to document experiments involving this compound for reproducibility?

  • Essential details :
  • Molar ratios of DBCO:azide.
  • Buffer composition (pH, ionic strength).
  • Reaction time/temperature .
    • Reporting standards : Follow Beilstein Journal guidelines, including supplemental data for compound characterization (e.g., NMR, HPLC traces) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.